N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the thiadiazole ring with thiophen-2-ylmethyl halide in the presence of a base.
Formation of the Amide Bond: The final step involves the coupling of the intermediate with benzoic acid derivatives to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their antimicrobial and anticancer properties.
Indoles: Exhibiting a wide range of biological activities, including antiviral and anticancer effects.
Imidazoles: Used in various therapeutic applications, including antifungal and anticancer treatments.
Uniqueness
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a thiadiazole ring with a thiophen-2-ylmethyl group and a benzoic acid derivative makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c25-19(21-12-16-2-1-9-27-16)10-13-3-6-15(7-4-13)22-20(26)14-5-8-17-18(11-14)24-28-23-17/h1-9,11H,10,12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEAXKCSIFQYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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